molecular formula C11H20O3 B3022305 9-Methyl-8-oxodecanoic acid CAS No. 59210-10-5

9-Methyl-8-oxodecanoic acid

Cat. No.: B3022305
CAS No.: 59210-10-5
M. Wt: 200.27 g/mol
InChI Key: CUPHLIGZDNGANZ-UHFFFAOYSA-N
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Description

9-Methyl-8-oxodecanoic acid is a fatty acid derivative characterized by the presence of a methyl group at the 9th carbon position and a ketone group at the 8th carbon position. This compound, with the molecular formula C11H20O3, is known for its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-8-oxodecanoic acid typically involves the oxidation of 9-methyl-decanoic acid. This can be achieved using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the oxidation process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic oxidation of 9-methyl-decanoic acid using metal catalysts such as palladium or platinum. This method ensures higher yields and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-Methyl-8-oxodecanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 9-Methyl-8-oxodecanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the carboxylic acid group can interact with enzymes and receptors, modulating various biochemical processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a methyl group and a ketone group, which confer distinct reactivity and properties. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

9-methyl-8-oxodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-9(2)10(12)7-5-3-4-6-8-11(13)14/h9H,3-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPHLIGZDNGANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645390
Record name 9-Methyl-8-oxodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59210-10-5
Record name 9-Methyl-8-oxodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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